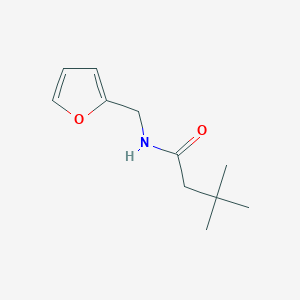
N-(furan-2-ylmethyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-3,3-dimethylbutanamide is an organic compound that features a furan ring attached to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,3-dimethylbutanamide typically involves the reaction of furan-2-carbaldehyde with 3,3-dimethylbutanamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with adjustments to reaction conditions to ensure efficiency and cost-effectiveness. The use of microwave-assisted synthesis can be particularly advantageous in industrial settings due to its ability to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amide derivatives.
Substitution: The furan ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield different amide derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including resins and agrochemicals.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The furan ring can interact with various biomolecules, potentially affecting biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes in unique ways .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and has been studied for its biological activity.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing compound with potential pharmaceutical applications.
Uniqueness
N-(furan-2-ylmethyl)-3,3-dimethylbutanamide is unique due to its specific structure, which combines a furan ring with a butanamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)7-10(13)12-8-9-5-4-6-14-9/h4-6H,7-8H2,1-3H3,(H,12,13) |
InChI Key |
DRPABGGVESFESX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















